![molecular formula C18H24N4O B6501606 N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide CAS No. 1421444-46-3](/img/structure/B6501606.png)
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide
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Overview
Description
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide (NPMPC) is a synthetic compound that has been studied for its potential therapeutic applications in various scientific fields. NPMPC is a structural analog of the natural compound piperidine and is composed of a phenyl group, a pyrazole group, and a piperidine ring. The compound has been studied for its potential therapeutic applications in various scientific fields, such as neuroscience, cancer, and inflammation.
Scientific Research Applications
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific fields. In neuroscience, it has been studied for its potential to treat neurological disorders, such as anxiety and depression. In cancer, it has been studied for its potential to inhibit tumor growth and metastasis. In inflammation, it has been studied for its potential to reduce inflammation and improve wound healing. Additionally, N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been studied for its potential to enhance cognitive performance, as well as its potential to treat metabolic disorders, such as obesity and diabetes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide is not fully understood. However, it has been suggested that the compound may act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. Additionally, N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been suggested to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce anxiety-like behavior and improve cognitive performance. Additionally, N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been shown to reduce inflammation and improve wound healing. Furthermore, the compound has been shown to inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
The main advantages of using N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide in laboratory experiments are its availability, low cost, and its ability to target multiple pathways. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide in laboratory experiments, such as its relatively low potency and its potential to cause side effects in some animals.
Future Directions
Future research on N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide should focus on further understanding its mechanism of action and its potential therapeutic applications. Additionally, further research should focus on optimizing the compound’s potency and its safety profile. Additionally, further research should focus on investigating the compound’s potential to treat other diseases, such as neurological disorders and metabolic disorders. Finally, further research should focus on developing novel methods of synthesis and delivery of the compound.
Synthesis Methods
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide can be synthesized in two steps. The first step involves the condensation of 1-phenylethylamine with 3-methyl-1H-pyrazole-4-carboxylic acid to form an intermediate, which is then reacted with piperidine-1-carboxylic acid to yield N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide. The compound can also be synthesized by the condensation of 1-phenylethylamine with 3-methyl-1H-pyrazole-4-carboxylic acid chloride, followed by the addition of piperidine-1-carboxylic acid.
properties
IUPAC Name |
N-(2-phenylethyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-18(19-11-7-16-5-2-1-3-6-16)21-13-8-17(9-14-21)15-22-12-4-10-20-22/h1-6,10,12,17H,7-9,11,13-15H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADCTPJVJXETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide |
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